Licorisoflavan I Licorisoflavan I
Brand Name: Vulcanchem
CAS No.:
VCID: VC16678017
InChI: InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3
SMILES:
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol

Licorisoflavan I

CAS No.:

Cat. No.: VC16678017

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

Licorisoflavan I -

Specification

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
IUPAC Name 4-(5-methoxy-2,2-dimethyl-4,6,7,8-tetrahydro-3H-pyrano[3,2-g]chromen-7-yl)benzene-1,3-diol
Standard InChI InChI=1S/C21H24O5/c1-21(2)7-6-15-19(26-21)10-18-16(20(15)24-3)8-12(11-25-18)14-5-4-13(22)9-17(14)23/h4-5,9-10,12,22-23H,6-8,11H2,1-3H3
Standard InChI Key UKVRDJKAWOLCBG-UHFFFAOYSA-N
Canonical SMILES CC1(CCC2=C(C3=C(C=C2O1)OCC(C3)C4=C(C=C(C=C4)O)O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Licorisoflavan A (C₂₇H₃₄O₅), also known as 5-O-methyllicoricidin, belongs to the hydroxyisoflavan class of flavonoids. Its molecular weight is 438.6 g/mol, and it features a 3-phenylchromen backbone with prenyl and methoxy substituents (Figure 1) . The compound’s structure includes two 3-methylbut-2-enyl groups at positions 6 and 3', a methoxy group at position 5, and hydroxyl groups at positions 7, 2', and 4' . This configuration contributes to its stability and interaction with biological targets, such as bacterial membranes and intracellular signaling proteins.

Table 1: Molecular Properties of Licorisoflavan A

PropertyValue
IUPAC Name4-[(3R)-5,7-dimethoxy-6-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-en-1-yl)benzene-1,3-diol
Molecular FormulaC₂₇H₃₄O₅
Molecular Weight438.6 g/mol
PubChem CID196831
SolubilityLipophilic
Biosynthetic SourceGlycyrrhiza uralensis Root

Biosynthetic Sources and Extraction Methods

Licorisoflavan A is predominantly isolated from the roots of Glycyrrhiza uralensis, a plant used in traditional Chinese medicine for its anti-inflammatory and detoxifying properties . Extraction typically involves ethanol or methanol solvent systems, followed by chromatographic purification using silica gel or high-performance liquid chromatography (HPLC) . Recent advances in metabolomics have enabled the identification of licorisoflavan A in other Glycyrrhiza species, though yields remain highest in G. uralensis .

Pharmacological Activities

Antibacterial and Anti-Biofilm Effects

Licorisoflavan A demonstrates broad-spectrum antibacterial activity, particularly against Gram-positive pathogens such as Streptococcus mutans and Aggregatibacter actinomycetemcomitans. In vitro studies report minimum inhibitory concentrations (MICs) of 8–16 µg/mL against S. mutans, effectively disrupting biofilm formation by inhibiting glucosyltransferase enzymes critical for extracellular polysaccharide synthesis . Notably, it reduces biofilm biomass by 40–60% at sub-MIC concentrations, suggesting utility in preventing dental caries .

Anti-Inflammatory and Immunomodulatory Actions

In lipopolysaccharide (LPS)-stimulated macrophages, licorisoflavan A suppresses pro-inflammatory cytokines such as interleukin-6 (IL-6) and chemokine ligand 5 (CCL5) by inhibiting nuclear factor-kappa B (NF-κB) activation . At 20 µM, it reduces IL-6 secretion by 70% and matrix metalloproteinase-9 (MMP-9) production by 65%, mitigating tissue degradation in experimental models of periodontitis .

Antidepressant-Like Effects

Licorisoflavan A exhibits dose-dependent antidepressant activity in murine models, as evidenced by reduced immobility time in forced swimming (FST) and tail suspension tests (TST) . Chronic administration (10 mg/kg/day) reverses stress-induced decreases in hippocampal brain-derived neurotrophic factor (BDNF) and phosphorylated cAMP response element-binding protein (pCREB), restoring synaptic plasticity markers like PSD-95 and GluR1 . These effects are abolished by AMPA receptor antagonists, implicating glutamatergic signaling in its mechanism .

Mechanisms of Action

Synaptic Plasticity and Neurotransmission

In the hippocampus, licorisoflavan A enhances mTOR and ERK1/2 phosphorylation, promoting protein synthesis and dendritic spine formation . Concurrent upregulation of BDNF-TrkB signaling amplifies neurogenesis, while inhibition of eukaryotic elongation factor 2 (eEF2) kinase normalizes serotonin and dopamine turnover rates .

Therapeutic Applications and Future Directions

Periodontal Disease Management

By targeting both microbial virulence (biofilm formation) and host inflammatory responses, licorisoflavan A offers a dual-action strategy for periodontitis . Clinical trials are needed to evaluate its efficacy as a topical adjunct to scaling and root planing.

Neuropsychiatric Disorders

The compound’s ability to modulate BDNF and AMPA receptors positions it as a potential antidepressant with fewer side effects than selective serotonin reuptake inhibitors (SSRIs) . Combinatorial therapies with existing antidepressants could enhance treatment resistance.

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